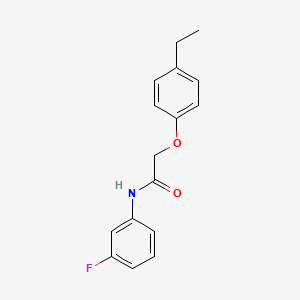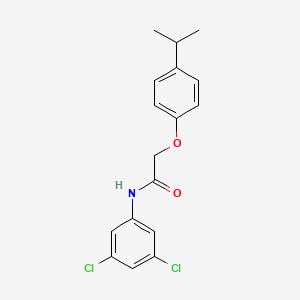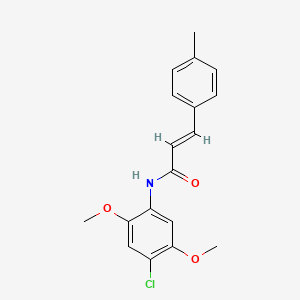![molecular formula C14H22N2O B5824397 2-[4-[(4-methylphenyl)methyl]piperazin-1-yl]ethanol](/img/structure/B5824397.png)
2-[4-[(4-methylphenyl)methyl]piperazin-1-yl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-[(4-methylphenyl)methyl]piperazin-1-yl]ethanol is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound, in particular, has a piperazine ring substituted with a 4-methylphenyl group and an ethanol group, making it a versatile molecule for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(4-methylphenyl)methyl]piperazin-1-yl]ethanol typically involves the reaction of piperazine with 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene at room temperature. The resulting intermediate is then reacted with ethylene oxide to introduce the ethanol group, yielding the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography and crystallization are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2-[4-[(4-methylphenyl)methyl]piperazin-1-yl]ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to remove the ethanol group, yielding a simpler piperazine derivative.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of simpler piperazine derivatives.
Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[4-[(4-methylphenyl)methyl]piperazin-1-yl]ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-[4-[(4-methylphenyl)methyl]piperazin-1-yl]ethanol involves its interaction with specific molecular targets in the body. The piperazine ring is known to interact with neurotransmitter receptors, modulating their activity. This interaction can lead to various pharmacological effects, such as sedation, anxiolysis, and antipsychotic effects. The ethanol group may enhance the compound’s solubility and bioavailability, facilitating its interaction with target receptors .
Comparación Con Compuestos Similares
Similar Compounds
4-methylpiperazine: Lacks the ethanol group, resulting in different pharmacokinetic properties.
4-methylphenylpiperazine: Similar structure but without the ethanol group, leading to different biological activities.
1-(4-methylphenyl)piperazine: Another similar compound with different substitution patterns on the piperazine ring.
Uniqueness
2-[4-[(4-methylphenyl)methyl]piperazin-1-yl]ethanol is unique due to the presence of both the 4-methylphenyl and ethanol groups, which confer distinct chemical and biological properties. The combination of these groups enhances the compound’s solubility, bioavailability, and potential for diverse pharmacological activities .
Propiedades
IUPAC Name |
2-[4-[(4-methylphenyl)methyl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-13-2-4-14(5-3-13)12-16-8-6-15(7-9-16)10-11-17/h2-5,17H,6-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXGZYSZEGJCWMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-benzyl-5-(4-methylphenyl)pyrazol-3-yl]acetamide](/img/structure/B5824321.png)
![N-allyl-2-(4-chlorophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5824331.png)
![N'-({[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-4-nitrobenzenecarboximidamide](/img/structure/B5824339.png)
![5-[2-(diethylamino)ethyl]-2-(ethylthio)-3-thiophenecarbaldehyde oxime](/img/structure/B5824352.png)

![(E)-2-[(3-nitrobenzoyl)amino]-3-phenylprop-2-enoic acid](/img/structure/B5824365.png)

![(5E)-3-(3-chlorophenyl)-5-[(2-nitrophenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B5824372.png)

![1-[(4-biphenylyloxy)acetyl]indoline](/img/structure/B5824381.png)



![N-(3-acetylphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5824413.png)
